2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone
Description
2-(2,4-Dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a synthetic small molecule featuring a pyrido[4,3-d]pyrimidine core substituted with a 2,4-dichlorophenoxy-acetyl group.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-11-1-2-14(12(17)5-11)22-8-15(21)20-4-3-13-10(7-20)6-18-9-19-13/h1-2,5-6,9H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFDSQKUDWQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a derivative of pyrido-pyrimidine and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- 2,4-Dichlorophenoxy Group : Known for its herbicidal properties and potential effects on plant growth.
- 7,8-Dihydropyrido[4,3-d]pyrimidine Moiety : This part is associated with various pharmacological activities.
Research indicates that compounds similar to this compound may exert their biological effects through:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown efficacy as selective inhibitors of CDK4 and CDK6, which are crucial for cell cycle regulation. This mechanism is particularly relevant in cancer therapy.
- Antimicrobial Activity : The dichlorophenoxy group has been associated with phytotoxicity and potential antibacterial properties against certain pathogens.
Biological Activity Overview
The following table summarizes the key biological activities associated with the compound:
Case Studies
-
Inhibition of Cancer Cell Growth
- A study demonstrated that a similar compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through CDK inhibition. The compound exhibited an EC50 value indicating potent activity at low concentrations .
- Antimicrobial Testing
- Phytotoxic Effects
Discussion
The biological activity of this compound highlights its potential as a multi-functional agent. Its ability to inhibit CDKs positions it as a candidate for cancer treatment. Additionally, its antimicrobial and phytotoxic properties suggest applications beyond oncology.
Further research is needed to elucidate the full spectrum of its biological effects and to optimize its structure for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Modifications
The pyrido[4,3-d]pyrimidine core is conserved across multiple compounds (Table 1), but substituent variations significantly influence activity:
Notes:
- *Estimated based on core structure; exact data unavailable.
- The 3,4-dichlorophenyl analog () demonstrates submicromolar inhibition of Autotaxin (IC₅₀ = 0.796 µM), suggesting dichlorophenyl groups enhance target binding .
- The 2,4-dichlorophenoxy group in the target compound may offer improved metabolic stability over alkylamino or trifluoromethylphenyl substituents due to reduced susceptibility to oxidative metabolism.
Pharmacological and Physicochemical Properties
- Safety : Hazard data for analogs (e.g., dihydrochloride salts in classified as irritants) suggest the need for rigorous toxicity profiling of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
